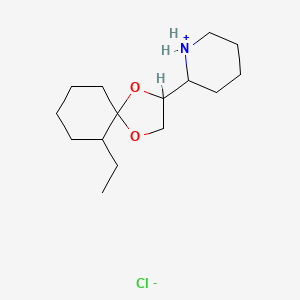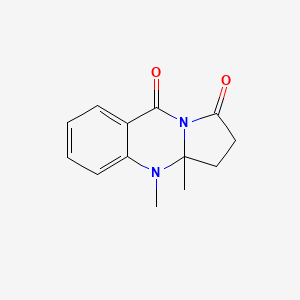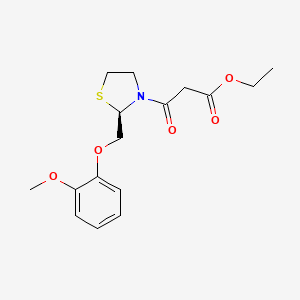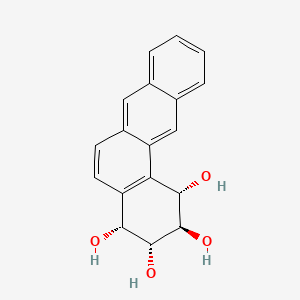
(1S,2R,3R,4R)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R,3R,4R)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol is a complex organic compound with the molecular formula C22H18O4 It is a polycyclic aromatic hydrocarbon (PAH) derivative, characterized by its four hydroxyl groups attached to the tetrahydrobenzo(a)anthracene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R,4R)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction followed by catalytic hydrogenation and hydroxylation. The Diels-Alder reaction forms the core structure, which is then subjected to hydrogenation to add hydrogen atoms, and finally, hydroxylation introduces the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the scalability and feasibility of industrial synthesis.
化学反应分析
Types of Reactions
(1S,2R,3R,4R)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives.
科学研究应用
Chemistry
In chemistry, (1S,2R,3R,4R)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons. Its unique structure makes it a valuable subject for research on aromaticity and electronic effects.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules like DNA and proteins. Its hydroxyl groups may facilitate binding and interactions, making it a candidate for studying molecular recognition and binding mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules. Its structural properties can be leveraged to create materials with specific characteristics.
作用机制
The mechanism of action of (1S,2R,3R,4R)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol involves its interactions with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1,2,3,4-Tetrahydrodibenz(a,h)anthracene-1,2,3,4-tetrol
- Benzo(a)pyrene-1,2,3,4-tetrol
- Chrysene-1,2,3,4-tetrol
Uniqueness
(1S,2R,3R,4R)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol is unique due to its specific stereochemistry and the arrangement of hydroxyl groups. This configuration can influence its reactivity, binding properties, and overall behavior in chemical and biological systems. Compared to similar compounds, it may exhibit distinct interactions and effects, making it a valuable subject for research and application.
属性
CAS 编号 |
86513-62-4 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC 名称 |
(1S,2R,3R,4R)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol |
InChI |
InChI=1S/C18H16O4/c19-15-12-6-5-11-7-9-3-1-2-4-10(9)8-13(11)14(12)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17-,18-/m1/s1 |
InChI 键 |
OBPNVPPKXVIGQS-XMTFNYHQSA-N |
手性 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@@H]([C@H]([C@@H]([C@@H]4O)O)O)O |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C(C4O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


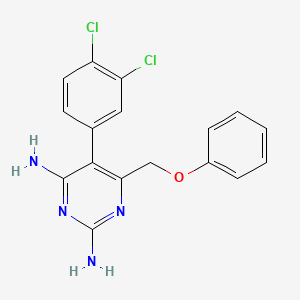
![3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one](/img/structure/B12803145.png)
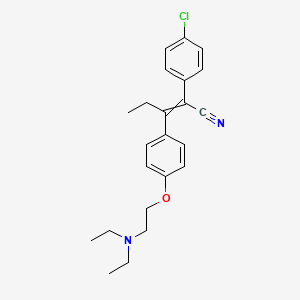


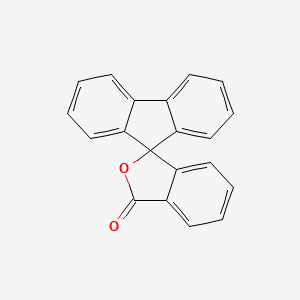

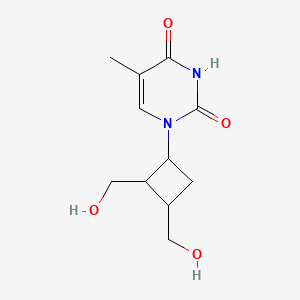
![2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline](/img/structure/B12803175.png)
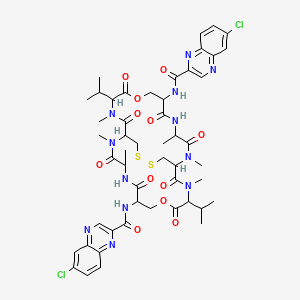
![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)
